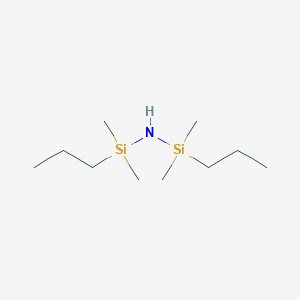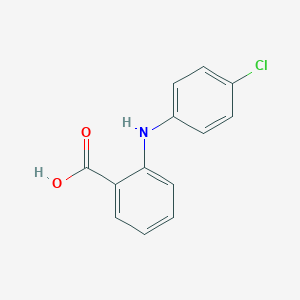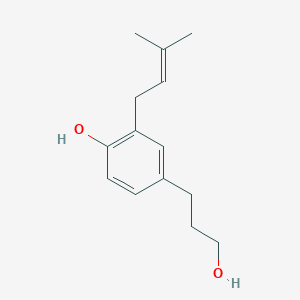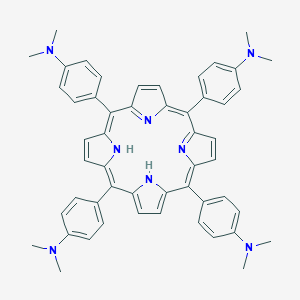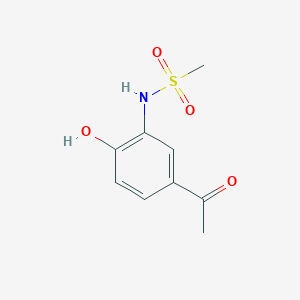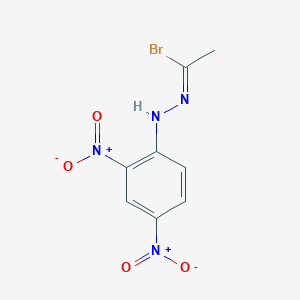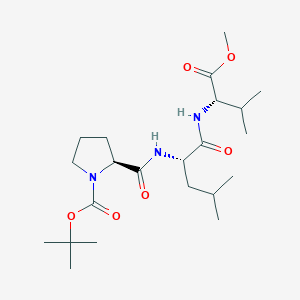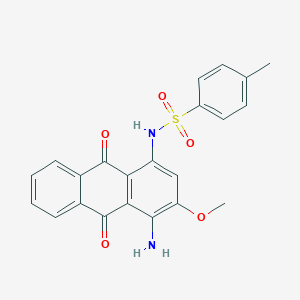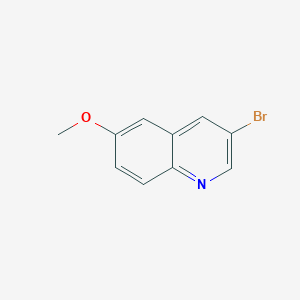
3-Bromo-6-methoxyquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-6-methoxyquinoline and related compounds involves various strategies, including lithiation followed by formylation and reductive amination, as described by Zlatoidský and Gabos (2009) for the synthesis of structurally related compounds through one-pot processes (Zlatoidský & Gabos, 2009). Another method involves the coupling reaction of halogenated precursors to yield quinoline derivatives with specific substitution patterns (Sun Tie-min, 2009).
Molecular Structure Analysis
The molecular structure and properties of 3-Bromo-6-methoxyquinoline derivatives have been elucidated through comprehensive studies, including crystallographic analysis and density functional theory (DFT) calculations. Zhou et al. (2022) detailed the structural confirmation of related compounds using techniques like FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction and DFT studies (Zhou et al., 2022).
Chemical Reactions and Properties
3-Bromo-6-methoxyquinoline participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Çakmak and Ökten (2017) described the regioselective bromination of methoxyquinolines, showcasing the molecule's reactivity towards halogenation under mild conditions, leading to various brominated derivatives (Çakmak & Ökten, 2017).
Physical Properties Analysis
The physical properties of 3-Bromo-6-methoxyquinoline and its derivatives, including solubility, melting point, and crystalline structure, play a crucial role in their applicability and functionality in chemical synthesis and applications. The crystal structure analysis by Zhou et al. (2022) provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in reactions and potential applications (Zhou et al., 2022).
Aplicaciones Científicas De Investigación
Quinoline, which 3-Bromo-6-methoxyquinoline is a derivative of, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Fluorescent Sensors : 6-Methoxyquinoline, which is structurally similar to 3-Bromo-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
-
Tubulin Polymerization Inhibitors : 5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, act as potent tubulin polymerization inhibitors .
-
Inhibitors of Bacterial DNA Gyrase and Topoisomerase : 3-Fluoro-6-methoxyquinoline derivatives, which can be synthesized from 6-methoxyquinoline, are used as inhibitors of bacterial DNA gyrase and topoisomerase .
-
Antituberculosis Drug Synthesis : 3-benzyl-6-bromo-2-methoxyquinoline, a compound structurally similar to 3-Bromo-6-methoxyquinoline, is used in the preparation of Bedaquiline, a potential drug in the treatment of tuberculosis .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563669 | |
| Record name | 3-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxyquinoline | |
CAS RN |
14036-96-5 | |
| Record name | 3-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



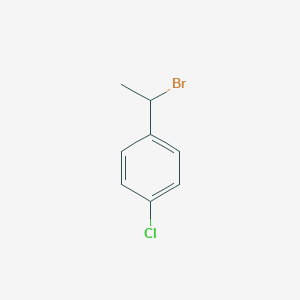
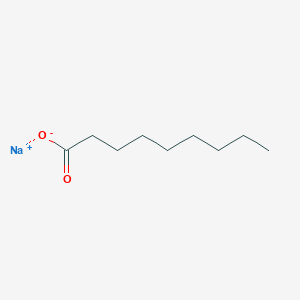
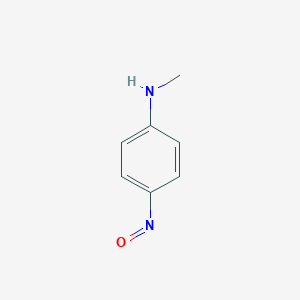
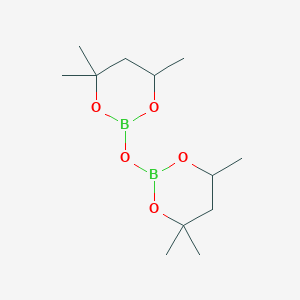
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
